molecular formula C7H8ClN3O B7761222 2-Amino-5-chlorobenzohydrazide

2-Amino-5-chlorobenzohydrazide

Cat. No. B7761222
M. Wt: 185.61 g/mol
InChI Key: CYDGREISJRDSDE-UHFFFAOYSA-N
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Patent
US08481579B2

Procedure details

2-benzyloxycarbonylamino-5-chloro-benzoic acid methyl ester (3 g, 9.4 mmol) was dissolved in 30 mL ethanol. Hydrazine hydrate (1.5 mL, 30.0 mmol) was added and the resultant solution was heated at reflux under a nitrogen atmosphere for two hours, at which LCMS analysis showed complete conversion of the ester as well as the removal of the CBz protecting group. The reaction mixture was subsequently concentrated in vacuo to provide 1.6 g of 2-amino-5-chloro-benzoic acid hydrazide (light brown solid, 92% yield): HPLC retention time=2.21; MS (ES) M+H expected 186.0, found 186.0.
Name
2-benzyloxycarbonylamino-5-chloro-benzoic acid methyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[NH:11]C(OCC1C=CC=CC=1)=O.O.[NH2:24][NH2:25]>C(O)C>[NH2:11][C:5]1[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:4]=1[C:3]([NH:24][NH2:25])=[O:2] |f:1.2|

Inputs

Step One
Name
2-benzyloxycarbonylamino-5-chloro-benzoic acid methyl ester
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)Cl)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for two hours, at which LCMS analysis
Duration
2 h
CUSTOM
Type
CUSTOM
Details
well as the removal of the CBz protecting group
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was subsequently concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NN)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.